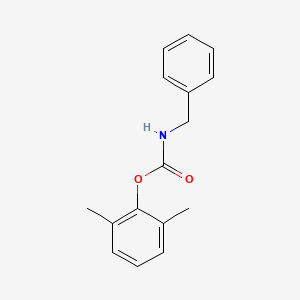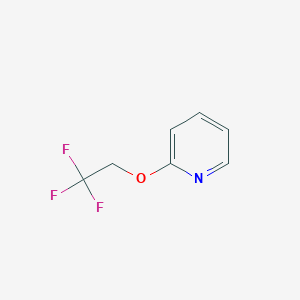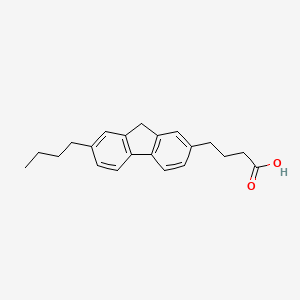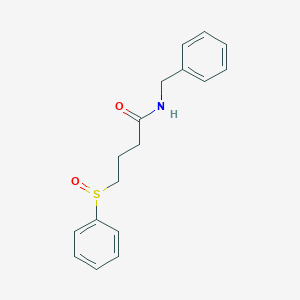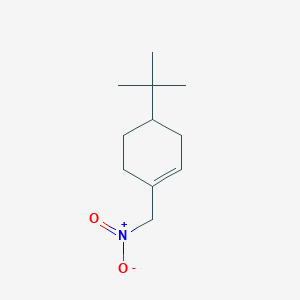
Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)- is an organic compound with a complex structure It is characterized by a cyclohexene ring substituted with a tert-butyl group and a nitromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)- typically involves multiple steps. One common method is the nitration of 4-(1,1-dimethylethyl)cyclohexene, followed by the introduction of the nitromethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to purify the final product.
化学反応の分析
Types of Reactions
Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the cyclohexene ring into a more oxidized form, such as a cyclohexanone derivative.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed in substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Amino-substituted cyclohexene.
Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.
科学的研究の応用
Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitromethyl group can participate in various biochemical reactions, influencing the activity of these targets and modulating biological pathways.
類似化合物との比較
Similar Compounds
Cyclohexene, 4-(1,1-dimethylethyl)-1-(methyl)-: Similar structure but lacks the nitro group.
Cyclohexene, 4-(1,1-dimethylethyl)-1-(hydroxymethyl)-: Contains a hydroxymethyl group instead of a nitromethyl group.
Uniqueness
Cyclohexene, 4-(1,1-dimethylethyl)-1-(nitromethyl)- is unique due to the presence of both the tert-butyl and nitromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
110890-79-4 |
|---|---|
分子式 |
C11H19NO2 |
分子量 |
197.27 g/mol |
IUPAC名 |
4-tert-butyl-1-(nitromethyl)cyclohexene |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)10-6-4-9(5-7-10)8-12(13)14/h4,10H,5-8H2,1-3H3 |
InChIキー |
OVRGENPJSKVHSK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC(=CC1)C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



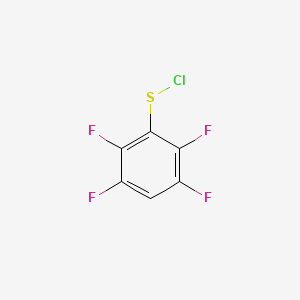
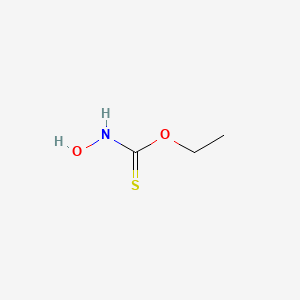
![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)

![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
![2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14307642.png)
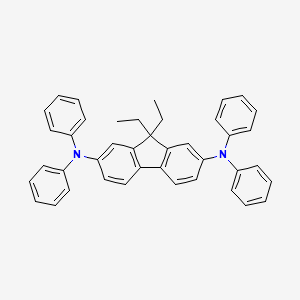

![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
